5-CHLORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE
Description
5-CHLORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE is a benzamide derivative featuring a naphtho[2,1-d][1,3]thiazole moiety substituted at the 2-position, a nitro group at the 2-position of the benzamide ring, and a chlorine atom at the 5-position. Its structural complexity arises from the fused naphthalene-thiazole system, which confers unique electronic and steric properties compared to simpler benzamide derivatives.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-5-chloro-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O3S/c19-11-6-8-15(22(24)25)13(9-11)17(23)21-18-20-14-7-5-10-3-1-2-4-12(10)16(14)26-18/h1-9H,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBCRPZKRWEAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-N-{naphtho[2,1-d][1,3]thiazol-2-yl}-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthothiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the nitro group: Nitration reactions are employed to introduce the nitro group into the benzamide structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
5-Chloro-N-{naphtho[2,1-d][1,3]thiazol-2-yl}-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like iron powder . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-{naphtho[2,1-d][1,3]thiazol-2-yl}-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s closest structural analogs include derivatives with variations in substituents, heterocyclic cores, or functional groups. A notable example from the literature is 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w) . Below is a comparative analysis:
*Calculated based on molecular formulas.
Hypothetical Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity and may reduce solubility compared to the bromo and sulfonamide groups in Compound 2w, which introduce polarity and hydrogen-bonding capacity .
Research Methodologies in Structural Analysis
- SHELX Software Suite : Used for refining small-molecule crystal structures, ensuring accuracy in bond lengths and angles .
- ORTEP-3 : Visualizes thermal ellipsoids and molecular geometry, critical for comparing conformational flexibility .
- WinGX Suite : Integrates crystallographic data processing, enabling side-by-side analysis of similar compounds .
- Structure Validation: Tools like PLATON ensure geometric correctness and detect crystallographic anomalies .
Biological Activity
5-Chloro-N-{naphtho[2,1-d][1,3]thiazol-2-yl}-2-nitrobenzamide is a complex organic compound notable for its diverse biological activities. This compound, characterized by its thiazole and naphthalene moieties, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C18H10ClN3O3S. Its structure includes a thiazole ring which is known for interacting with various biological targets.
Key Structural Features:
- Chlorine Atom: Enhances lipophilicity and biological activity.
- Naphthalene Core: Provides stability and enhances interaction with biomolecules.
- Nitro Group: Contributes to the compound's reactivity and potential as a pharmacophore.
The biological activity of this compound primarily involves:
- Receptor Binding: The compound exhibits high affinity for multiple receptors due to its structural characteristics.
- Enzyme Interaction: It may inhibit or activate various enzymes involved in critical biochemical pathways.
- Cellular Effects: Alters cell signaling pathways, potentially influencing gene expression and cellular metabolism.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiazole are known to possess broad-spectrum antibacterial effects.
Case Study:
In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspases.
Research Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism: Induction of cell cycle arrest and apoptosis via mitochondrial pathways.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other thiazole-containing compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-Chloro-5-(1,3-thiazol-2-yl)pyridine | Moderate | High |
| Thiazole derivatives | Variable | High |
Q & A
Basic: What are the recommended synthetic routes for 5-chloro-N-{naphtho[2,1-d][1,3]thiazol-2-yl}-2-nitrobenzamide, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 2-aminonaphtho[2,1-d][1,3]thiazole with 5-chloro-2-nitrobenzoyl chloride under anhydrous conditions.
- Step 2: Cyclization or coupling reactions to form the naphthothiazole-benzamide scaffold.
Optimization strategies:
- Temperature control: Maintain 0–5°C during acyl chloride addition to minimize side reactions .
- Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic reactivity .
- Catalysts: Employ triethylamine as a base to neutralize HCl byproducts and drive the reaction forward .
- Microwave-assisted synthesis: Reduces reaction time and improves yield compared to traditional reflux .
Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Answer:
Key techniques include:
- NMR spectroscopy:
- ¹H/¹³C NMR: Verify substituent positions (e.g., chloro, nitro groups) via chemical shifts (e.g., nitro groups show deshielded peaks at δ 150–160 ppm) .
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula (e.g., [M+H]+ ion for C₁₈H₁₀ClN₃O₃S) .
- IR spectroscopy: Identify carbonyl (C=O stretch ~1680 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
Advanced: How can crystallographic data obtained via SHELX software resolve structural ambiguities in this compound?
Answer:
SHELX programs (e.g., SHELXL, SHELXS) enable:
- Structure solution: Direct methods (SHELXS) for phase determination using X-ray diffraction data .
- Refinement: SHELXL refines atomic positions, thermal parameters, and occupancy to resolve disorder in the naphthothiazole ring .
- Validation: Tools like PLATON check for geometric outliers (e.g., bond-length discrepancies >0.02 Å) .
Example: A recent study resolved nitro-group orientation using residual density maps in SHELXL .
Advanced: What strategies are effective in analyzing contradictory bioactivity data between in vitro and in vivo models?
Answer:
- Metabolic stability assays: Test hepatic microsomal degradation to identify rapid metabolism in vivo .
- Solubility profiling: Poor aqueous solubility (logP ~3.5) may reduce bioavailability, masking in vitro potency .
- Target engagement studies: Use fluorescent probes or SPR to confirm target binding in physiological conditions .
- Dose-response recalibration: Adjust dosing regimens based on pharmacokinetic parameters (e.g., t₁/₂, Cmax) .
Advanced: How does the electronic configuration of the nitro and chloro substituents influence the compound's reactivity in nucleophilic substitution reactions?
Answer:
- Nitro group (-NO₂): Strong electron-withdrawing effect activates the benzene ring for electrophilic attack but deactivates it for nucleophilic substitution. Meta-directing .
- Chloro group (-Cl): Moderate electron-withdrawing effect. Ortho/para-directing but reduces reactivity compared to nitro .
Practical implication: Nitro at position 2 and chloro at position 5 create electronic asymmetry, favoring regioselective substitution at the para position relative to the nitro group .
Basic: What are the primary biological targets associated with this benzamide derivative, and how do they correlate with observed anti-microbial activities?
Answer:
- DprE1 enzyme: Critical for mycobacterial cell wall synthesis; inhibition disrupts Mycobacterium tuberculosis growth .
- Topoisomerase II: DNA replication interference observed in cancer cell lines (IC₅₀ ~5 µM) .
- COX-2: Anti-inflammatory activity via prostaglandin suppression (IC₅₀ ~10 µM) .
Mechanistic link: Nitro group redox cycling generates reactive oxygen species, enhancing bactericidal and cytotoxic effects .
Advanced: What methodological considerations are critical when employing molecular docking studies to predict the compound's interaction with DprE1 enzyme?
Answer:
- Ligand preparation: Optimize protonation states (nitro group remains neutral; thiazole nitrogen as H-bond acceptor) .
- Grid generation: Focus on the DprE1 active site (PDB: 4FDN) with flexible residues (Cys387, Lys418) .
- Scoring function validation: Use AutoDock Vina or Glide with MM/GBSA refinement to account for solvation effects .
- Dynamics validation: Run MD simulations (≥50 ns) to assess binding stability (RMSD <2.0 Å) .
Advanced: How do structural modifications at the naphthothiazole moiety impact the compound's pharmacokinetic properties?
Answer:
- Hydrophobicity: Adding methyl groups to the naphthothiazole increases logP, reducing renal clearance but increasing plasma protein binding .
- Metabolic stability: Fluorination at position 7 reduces CYP450-mediated oxidation (t₁/₂ increases from 2.1 to 4.8 hours) .
- Solubility: Introducing polar groups (e.g., -OH) at position 3 improves aqueous solubility (from 0.1 mg/mL to 1.5 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
